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2-Ethylthiazole

Flavor Chemistry Sensory Analysis Structure-Odor Relationship

2-Ethylthiazole (CAS 15679-09-1) is a five-membered heterocyclic compound within the thiazole class, defined by a ring structure containing one sulfur and one nitrogen atom with an ethyl substituent at the 2-position. It is a key member of the alkylthiazole family, a group of volatile organic compounds primarily recognized for their formation via the Maillard reaction and their contribution to the characteristic roasted, nutty, and savory aroma profiles of thermally processed foods.

Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
CAS No. 15679-09-1
Cat. No. B099673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylthiazole
CAS15679-09-1
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESCCC1=NC=CS1
InChIInChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
InChIKeyCGZDWVZMOMDGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylthiazole (CAS 15679-09-1) Technical Baseline: A Core Heterocyclic Flavor Intermediate


2-Ethylthiazole (CAS 15679-09-1) is a five-membered heterocyclic compound within the thiazole class, defined by a ring structure containing one sulfur and one nitrogen atom with an ethyl substituent at the 2-position [1]. It is a key member of the alkylthiazole family, a group of volatile organic compounds primarily recognized for their formation via the Maillard reaction and their contribution to the characteristic roasted, nutty, and savory aroma profiles of thermally processed foods [2]. Physicochemically, the compound exists as a clear, colorless to pale yellow liquid at ambient temperature, with a reported density of 1.06 g/mL and a boiling point of 148 °C [3].

Why 2-Ethylthiazole (CAS 15679-09-1) Cannot Be Generically Substituted by Other Alkylthiazoles


The alkylthiazole class exhibits a well-documented but non-linear structure-odor relationship (SOR), making simple structural analogs non-interchangeable in flavor and fragrance applications. While many alkylthiazoles share broad descriptors like 'nutty' or 'green', the specific alkyl substitution pattern on the thiazole ring dictates the unique character and potency of the aroma [1]. A direct substitution of 2-Ethylthiazole with another alkylthiazole, such as 2-Methylthiazole or 2-Acetylthiazole, will result in a markedly different sensory profile, potentially shifting the intended flavor from a green-nutty to a vegetable-like or popcorn-like note [2]. The following quantitative evidence guide details these specific and measurable points of differentiation to support precise scientific selection and procurement.

2-Ethylthiazole (CAS 15679-09-1) vs. Analogs: A Guide to Quantifiable Selection Criteria


Sensory Profile Divergence: Nutty-Green Character vs. Pure Green or Popcorn Notes

The odor character of 2-Ethylthiazole is described as a specific blend of 'green' and 'nutty' notes when evaluated at a 0.01% concentration in propylene glycol [1]. This profile differs from its closest alkyl analog, 2-Methylthiazole, which under comparable conditions (0.10% in propylene glycol) yields a 'green vegetable' note devoid of a prominent nutty character . Furthermore, it contrasts sharply with 2-Acetylthiazole, a functional analog known for its potent 'popcorn' and 'roasted peanut' aroma, which has a reported odor threshold in water of 10 ppb [2][3].

Flavor Chemistry Sensory Analysis Structure-Odor Relationship

Regulatory Threshold of Concern: A Key Safety Benchmark for Formulation

For risk assessment in flavor formulations, the Threshold of Toxicological Concern (TTC) approach assigns a 'Threshold of Concern' value. 2-Ethylthiazole has been assigned a Threshold of Concern of 540 μg/person/day, placing it in Cramer Class II [1]. This value is identical to the assignment for 2-Methylthiazole, indicating a similar regulatory safety benchmark for these two alkyl-substituted compounds [2]. This quantitative benchmark is essential for determining permissible use levels in food and beverage applications and ensures compliance with safety standards.

Food Safety Regulatory Science Flavor Formulation

Physicochemical Property Differentiation: Boiling Point and Volatility

The boiling point of 2-Ethylthiazole is reported at 148 °C at atmospheric pressure . This is significantly higher than that of its close structural analog, 2,4-Dimethylthiazole, which has a reported boiling point of 144-145 °C . This 3-4 °C difference in boiling point, while seemingly small, is a direct consequence of the increased molecular weight and van der Waals forces associated with the ethyl substituent and can influence its behavior in thermal processes and analytical separations like gas chromatography.

Physical Chemistry Process Engineering Analytical Chemistry

High-Impact Application Scenarios for 2-Ethylthiazole (CAS 15679-09-1) Based on Verified Evidence


Precision Flavor Formulation for Savory and Roasted Food Products

The distinct 'green-nutty' sensory profile of 2-Ethylthiazole, as validated by organoleptic evaluation [1], makes it a precise tool for flavorists developing complex savory, roasted, or nutty flavor profiles. Unlike 2-Methylthiazole, which would impart a 'green vegetable' note, 2-Ethylthiazole can be used to achieve the specific nutty nuance found in roasted nuts, coffee, and certain processed meats. Its regulatory Threshold of Concern of 540 μg/person/day [2] provides a clear safety benchmark for calculating its maximum use level in a finished food or beverage product.

Analytical Method Development and Quality Control (QC) Standard

The well-defined physicochemical properties of 2-Ethylthiazole, including its boiling point of 148 °C, density of 1.06 g/mL, and refractive index of 1.509-1.512 , establish it as a reliable reference standard for analytical chemistry. Its documented Kovats retention indices on polar GC columns [3] enable its unambiguous identification in complex food or natural product matrices. The differentiation in boiling point from analogs like 2,4-Dimethylthiazole (144-145 °C) is critical for optimizing chromatographic separation methods .

Synthetic Intermediate for Complex Heterocyclic Molecules

The chemical stability conferred by its aromatic thiazole ring and the presence of an ethyl group at the 2-position make 2-Ethylthiazole a versatile building block in organic synthesis [4]. Its established physicochemical parameters, such as a pKa of 3.35-3.47 (predicted) and a logP of 1.80 (est) [5], provide crucial data for predicting its reactivity and behavior in various chemical transformations, including those aimed at creating more complex pharmaceutical or agrochemical precursors.

Maillard Reaction Model System Research

As a well-characterized product of the Maillard reaction between reducing sugars and cysteine [6], 2-Ethylthiazole serves as an essential analytical standard and model compound in food science research. Its formation and concentration can be quantitatively tracked to understand the kinetics and pathways of flavor generation during thermal processing of foods like coffee, baked goods, and roasted meats. The compound's presence in various foods [7] validates its relevance as a marker for studying the development of desirable 'roasted' and 'nutty' sensory attributes.

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